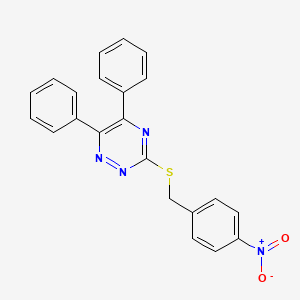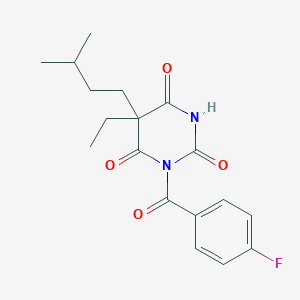
5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione is an organic compound that belongs to the class of diazinane triones. These compounds are characterized by a six-membered ring containing three nitrogen atoms and three carbonyl groups. The presence of the ethyl, fluorobenzoyl, and methylbutyl groups adds to the complexity and potential reactivity of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. A common approach might include:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This can be done via alkylation reactions using ethyl halides.
Attachment of the 4-fluorobenzoyl group: This step might involve Friedel-Crafts acylation using 4-fluorobenzoyl chloride.
Addition of the 3-methylbutyl group: This can be introduced through alkylation or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methylbutyl groups.
Reduction: Reduction reactions could target the carbonyl groups within the diazinane ring.
Substitution: The fluorobenzoyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
作用机制
The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with receptors: Modulating receptor activity to produce therapeutic effects.
Pathways involved: Could include signaling pathways related to inflammation, cell growth, or apoptosis.
相似化合物的比较
Similar Compounds
5-Ethyl-1-(4-chlorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a chlorine atom instead of fluorine.
5-Ethyl-1-(4-methylbenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a methyl group instead of fluorine.
5-Ethyl-1-(4-nitrobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorobenzoyl group in 5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione may confer unique properties such as increased lipophilicity, altered electronic effects, and potential biological activity compared to its analogs.
属性
IUPAC Name |
5-ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4/c1-4-18(10-9-11(2)3)15(23)20-17(25)21(16(18)24)14(22)12-5-7-13(19)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCQNSJGVZQDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=C(C=C2)F)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-diethyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B5098532.png)
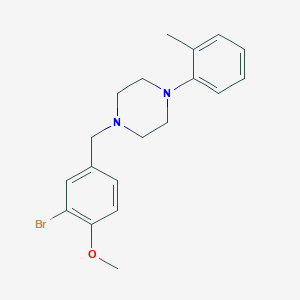
![4-{[(2-CARBOXYCYCLOHEXYL)FORMAMIDO]METHYL}BENZOIC ACID](/img/structure/B5098549.png)
![1,1'-[(2-thioxo-1,3-dithiole-4,5-diyl)bis(thio)]diacetone](/img/structure/B5098561.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B5098564.png)
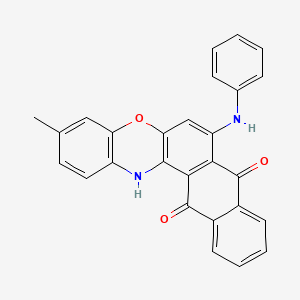
![3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5098581.png)
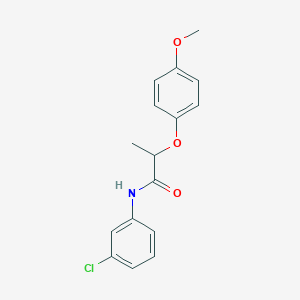
![4-[(9-Ethylcarbazol-3-yl)methyl]morpholine](/img/structure/B5098591.png)
![4-[(5Z)-5-(1,3-benzodioxol-4-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide](/img/structure/B5098593.png)
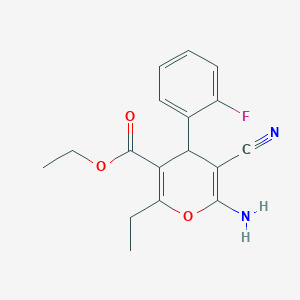
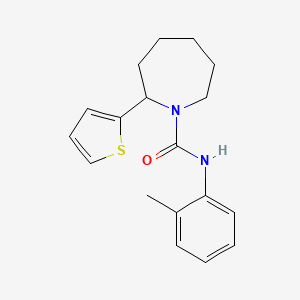
![4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5098622.png)
